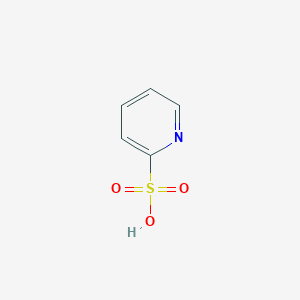

pyridine-2-sulfonic acid

Description

Significance of Pyridine-2-sulfonic Acid in Organic Chemistry

In the realm of organic chemistry, this compound and its derivatives are significant for several reasons. The compound serves as a versatile reagent, an intermediate, and a catalyst in a variety of organic syntheses. chembk.com Its structure allows it to participate in the synthesis of a wide array of pyridine (B92270) derivatives and other nitrogen-containing heterocyclic compounds. chembk.com

The sulfonic acid group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring. Furthermore, the molecule's ability to act as a bidentate ligand, coordinating with metal ions through both the pyridine nitrogen and an oxygen atom from the sulfonate group, is a cornerstone of its utility in coordination chemistry. This chelating behavior leads to the formation of stable five-membered metallacycles.

Historical Context of this compound Research

The study of pyridinesulfonic acids is rooted in the history of their parent compound, pyridine. Pyridine was first isolated in 1849 by the Scottish scientist Thomas Anderson from bone oil. chembk.com The industrial production of pyridine became more feasible in 1924 with the invention of the Chichibabin pyridine synthesis.

Early methods for producing pyridinesulfonic acids, such as pyridine-3-sulfonic acid, involved the direct sulfonation of pyridine with fuming sulfuric acid at very high temperatures (230-240 °C) using mercury sulfate (B86663) as a catalyst. chembk.com These processes were energy-intensive and posed environmental challenges due to the use of toxic heavy metals. google.com Over time, research has led to the development of more efficient and environmentally benign synthesis methods. For instance, an alternative pathway for producing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by substitution with a sulfite (B76179) and subsequent reduction. google.com While direct sulfonation of pyridine is difficult, pyridine-3-sulfonic acid can be obtained, and the reaction with the SO₃ group is known to be facilitated by a mercury(II) sulfate catalyst.

Scope and Objectives of Current Research on this compound

Modern research on this compound is vibrant and multifaceted, driven by the quest for new materials and more efficient chemical processes. A significant area of investigation is its application as a precursor in organic synthesis. For example, researchers have extensively studied the substitution reactions of derivatives like 5-nitrothis compound to create a variety of 2,5-disubstituted pyridines, which are important scaffolds for biologically active molecules. researchgate.netrsc.orgntnu.no

Another major focus is its role in coordination chemistry. Scientists are designing and synthesizing novel metal complexes where pyridine-2-sulfonate (B372464) acts as a ligand. The objective is to create complexes with specific electronic, optical, or magnetic properties for applications ranging from catalysis to materials science. tandfonline.comresearchgate.net This includes the development of iridium(III) complexes for use in advanced organic light-emitting diodes (OLEDs). rsc.org Furthermore, acidic ionic liquids based on the pyridine sulfonic acid structure are being explored as recyclable, environmentally friendly catalysts for multicomponent reactions. bas.bg

Overview of Key Research Areas and Applications of this compound

The unique properties of this compound have led to its application in several key research areas.

Organic Synthesis and Catalysis: A derivative, 5-nitrothis compound, has proven to be a valuable starting material for synthesizing a range of 2,5-disubstituted pyridines. The sulfonate group can be readily displaced by various nucleophiles, providing a versatile route to these important chemical building blocks. researchgate.netrsc.org

Table 2: Synthesis of 2,5-Disubstituted Pyridines from 5-Nitrothis compound rsc.org

| Nucleophile | Product | Yield |

|---|---|---|

| Methanol | 2-Methoxy-5-nitropyridine | 95% |

| Ethanol (B145695) | 2-Ethoxy-5-nitropyridine | 97% |

| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65% |

| Ammonia | 2-Amino-5-nitropyridine | 92% |

| n-Butylamine | 2-Butylamino-5-nitropyridine | 76% |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62% |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77% |

| Phosphorus pentachloride | 2-Chloro-5-nitropyridine (B43025) | 87% |

This table showcases the versatility of 5-nitrothis compound in nucleophilic substitution reactions to produce various 2,5-disubstituted pyridines.

Additionally, sulfonic acid-functionalized catalysts, including those based on pyridine structures, are being developed for green chemistry applications. For example, sulfonic acid functionalized pyridinium (B92312) chloride has been used as a novel, recyclable Brønsted acidic ionic liquid to catalyze the Biginelli reaction for the synthesis of dihydropyrimidinones under solvent-free conditions. bas.bg Similarly, other sulfonic acid-based catalysts are employed in the one-pot synthesis of polysubstituted pyridines. bohrium.com

Coordination Chemistry: Pyridine-2-sulfonate's ability to act as a bidentate N,O-donor ligand makes it a subject of interest in coordination chemistry. It forms stable complexes with a variety of metal ions, including zinc(II) and cobalt(II). tandfonline.comresearchgate.net The resulting coordination polymers can exhibit interesting structural motifs, such as the 1D double-chain architecture observed in a mixed-ligand Zn(II) complex. researchgate.net Research in this area explores the synthesis, structure, and properties (e.g., thermal stability, fluorescence) of these metal-organic frameworks. researchgate.net

Materials Science: A particularly promising application of this compound is in the field of materials science, specifically in the development of organic light-emitting diodes (OLEDs). Iridium(III) complexes featuring pyridine sulfonic acid as an ancillary ligand have been synthesized and shown to be highly effective green-light emitters. rsc.org The strong electron-withdrawing nature of the ligand helps to optimize the electronic properties of the complex, leading to enhanced device performance. rsc.org

Table 3: Performance of Green-Emitting OLEDs using Iridium(III) Complexes with Pyridine Sulfonic Acid Ligands rsc.orgrsc.org

| Complex | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd m⁻²) |

|---|---|---|

| Ir1 | 25.5% | > 92,000 |

| Ir2 | 22.9% (at 20,000 cd m⁻²) | - |

This table highlights the high efficiency of OLED devices incorporating iridium complexes with pyridine sulfonic acid as an ancillary ligand. Ir1 and Ir2 are specific green-emitting iridium(III) compounds with trifluoromethyl-substituted 2-phenylpyridine (B120327) main ligands and a pyridine sulfonic acid ancillary ligand.

While direct research is ongoing, the related compound 5-bromopyridine-3-sulfonic acid has been used to passivate defects in perovskite solar cells, suggesting a potential avenue for pyridine sulfonic acid derivatives in enhancing the efficiency and stability of next-generation photovoltaic devices.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVLNAGYSAKYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164696 | |

| Record name | 2-Pyridinesulfonic acid (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15103-48-7 | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015103487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinesulfonic acid (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437T6G8UUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Pyridine 2 Sulfonic Acid and Its Derivatives

Direct Sulfonation of Pyridine (B92270) to Pyridine-2-sulfonic Acid

The direct introduction of a sulfonic acid group onto the pyridine ring is a challenging transformation due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic aromatic substitution. High temperatures are typically required, often leading to a mixture of isomers, with pyridine-3-sulfonic acid being the thermodynamically favored product. However, specific pathways targeting the 2-position have been developed.

Reaction of Pyridine with Concentrated Sulfuric Acid

The reaction of pyridine with concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) is a classical method for sulfonation. While heating pyridine with sulfuric acid at temperatures around 300-350°C typically yields pyridine-3-sulfonic acid, the synthesis of this compound via direct sulfonation is less straightforward and often proceeds through alternative intermediates or pathways, such as the oxidation of precursor molecules like 2-pyridinethione.

Another viable route involves the oxidation of 2-mercaptopyridine (B119420). This method circumvents the challenges of direct sulfonation. The thiol can be oxidized using a strong oxidizing agent in an acidic medium to yield the corresponding sulfonic acid.

Chlorination of Pyridine with Sulfuric Acid Followed by Hydrolysis

A more controlled and widely used method to obtain this compound involves the formation of an intermediate, pyridine-2-sulfonyl chloride, which is then hydrolyzed. This two-step process allows for greater selectivity and is often more efficient than direct sulfonation.

The synthesis of pyridine-2-sulfonyl chloride can be achieved by the oxidative chlorination of 2-mercaptopyridine. In a typical procedure, 2-mercaptopyridine is dissolved in concentrated sulfuric acid and cooled. An aqueous solution of sodium hypochlorite (B82951) is then added while maintaining a low temperature. The resulting pyridine-2-sulfonyl chloride is extracted and can be subsequently hydrolyzed to this compound by reaction with water.

| Starting Material | Reagents | Intermediate | Product | Yield |

| 2-Mercaptopyridine | 1. H₂SO₄, NaClO | Pyridine-2-sulfonyl chloride | This compound | 72% (for sulfonyl chloride step) |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted pyridine-2-sulfonic acids often involves building upon a pre-functionalized pyridine ring. Nucleophilic aromatic substitution is a key strategy, particularly when the ring is activated by electron-withdrawing groups like a nitro group.

Synthesis of 5-Nitrothis compound from 3-Nitropyridine

While it has been noted that 5-nitrothis compound can be formed in a two-step reaction from 3-nitropyridine, a more common and well-documented synthetic approach involves nucleophilic aromatic substitution on a 2-halo-5-nitropyridine precursor. researchgate.net The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 5-position, making it susceptible to displacement by a sulfonate group.

The reaction of 2-chloro-5-nitropyridine (B43025) with a source of sulfite (B76179) ions, such as aqueous sodium sulfite, leads to the substitution of the chloride with a sulfonic acid group, yielding 5-nitrothis compound. rsc.orgnih.gov This method provides a direct and efficient route to the desired product.

| Starting Material | Reagent | Product |

| 2-Chloro-5-nitropyridine | Sodium sulfite (aq. Na₂SO₃) | 5-Nitrothis compound |

Preparation of 5-Aminothis compound via Reduction

The conversion of the nitro group in 5-nitrothis compound to an amino group is a standard reduction reaction. Catalytic hydrogenation is a clean and efficient method for this transformation. mdpi.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out in an aqueous or alcoholic solvent under superatmospheric pressure of hydrogen at an elevated temperature. google.com The process selectively reduces the nitro group without affecting the sulfonic acid moiety or the pyridine ring.

| Starting Material | Reagents | Product | Catalyst |

| 5-Nitrothis compound | Hydrogen (H₂) | 5-Aminothis compound | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) |

Synthesis of Pyridosulfonamide Derivatives

Pyridosulfonamides are typically synthesized from this compound via a two-step procedure. The first step involves the conversion of the sulfonic acid into the more reactive pyridine-2-sulfonyl chloride. This is commonly achieved by reacting the sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.gov

The resulting pyridine-2-sulfonyl chloride is then reacted with a primary or secondary amine to form the corresponding sulfonamide. researchgate.netcbijournal.com This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

| Step | Starting Material | Reagents | Product |

| 1 | This compound | Thionyl chloride (SOCl₂) or PCl₅ | Pyridine-2-sulfonyl chloride |

| 2 | Pyridine-2-sulfonyl chloride | Primary or Secondary Amine (R¹R²NH), Base | Pyridine-2-sulfonamide |

This versatile method allows for the synthesis of a wide array of pyridosulfonamide derivatives by varying the amine component in the second step.

Synthesis of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

A notable class of pyridine derivatives, 3-(pyridine-3-yl)-2-oxazolidinones, has been synthesized and investigated for potential antibacterial properties. The synthetic pathway is a multi-step process that builds the complex molecule sequentially, starting from simpler, commercially available precursors.

The synthesis commences with 2-chloro-5-nitropyridine. The general scheme involves the initial substitution of the chlorine atom, followed by the reduction of the nitro group to an amine. This amine then serves as a crucial anchor point for constructing the oxazolidinone ring. The core of the oxazolidinone structure is typically formed by reacting the pyridine-based intermediate with a chiral building block like (R)-glycidyl butyrate (B1204436) in the presence of a strong base such as n-butyl lithium at low temperatures (-78 °C). This step is critical for establishing the stereochemistry of the final molecule.

Following the formation of the key oxazolidinone intermediate, further modifications are made. These often involve protecting group strategies and the introduction of various side chains to explore structure-activity relationships. In one detailed example, a methane (B114726) sulfonyl group was introduced and later removed to facilitate the connection of different acid, sulfonyl chloride, or isocyanate moieties, leading to a diverse library of final compounds for biological evaluation.

Table 1: Representative Reaction Pathway for 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-chloro-5-nitropyridine | Morpholine, Room Temperature | 4-(5-nitropyridin-2-yl)morpholine |

| 2 | 4-(5-nitropyridin-2-yl)morpholine | Pd-C/HCOONH₄, Methanol, Reflux | 6-morpholinopyridin-3-amine |

| 3 | 6-morpholinopyridin-3-amine | Carbobenzoxy chloride, 0 °C | Carbamate intermediate |

| 4 | Carbamate intermediate | n-Butyl lithium, (R)-glycidyl butyrate, THF, -78 °C | Oxazolidinone intermediate |

| 5 | Oxazolidinone intermediate | Methane sulfonyl chloride, further steps | Key amine intermediate |

This table is a generalized representation of the synthetic strategy. Specific reagents and intermediates may vary based on the desired final derivative.

Synthesis of [2,2'-Bipyridine]-5-sulfonic acid by Sulfonation of 2,2'-Bipyridine (B1663995)

The synthesis of [2,2'-Bipyridine]-5-sulfonic acid is achieved through the direct electrophilic sulfonation of 2,2'-bipyridine. This reaction falls under the category of electrophilic aromatic substitution. Due to the electron-withdrawing nature of the nitrogen atoms in the pyridine rings, which deactivates the aromatic system towards electrophilic attack, strenuous reaction conditions are required.

The standard procedure involves heating 2,2'-bipyridine with oleum (fuming sulfuric acid, H₂SO₄·xSO₃) at elevated temperatures. Oleum serves as the source for the potent electrophile, sulfur trioxide (SO₃). The reaction proceeds by the attack of the bipyridine ring on an SO₃ molecule. The substitution occurs specifically at the 5-position of one of the pyridine rings due to the directing effects of the nitrogen atoms. The resulting intermediate, a sigma complex, then loses a proton to restore aromaticity, yielding the final sulfonated product. The crude product is typically recovered by carefully neutralizing the highly acidic reaction mixture, which leads to the precipitation of the sulfonic acid salt.

Green Chemistry Approaches in this compound Synthesis

Traditional sulfonation methods, particularly for deactivated rings like pyridine, often rely on harsh reagents like oleum and high temperatures, which pose significant environmental and safety concerns. Green chemistry principles aim to mitigate these issues by developing more sustainable synthetic protocols. While specific green methods for this compound are not widely documented, several approaches used for other aromatic sulfonations could be adapted.

Key green strategies applicable to sulfonation include:

Use of Solid Acid Catalysts: Replacing corrosive liquid acids like H₂SO₄ and oleum with reusable solid acid catalysts, such as silica-supported acids (e.g., SiO₂/HClO₄, SiO₂/KHSO₄), can simplify product purification and catalyst recycling. ajgreenchem.com These catalysts can be used with milder sulfonating agents like sodium bisulfite. ajgreenchem.com

Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds (VOCs). Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been shown to drastically reduce reaction times for sulfonation from hours to minutes while increasing product yields. ajgreenchem.com

Ionic Liquids: Room temperature ionic liquids (ILs) can serve as non-volatile, recyclable solvents and catalysts for sulfonation. Reactions using SO₃ in ionic liquids have shown benefits such as the elimination of by-products and high yields, as the ionic liquid can be recovered and reused. google.com

Electrochemical Methods: Electrochemical synthesis offers a novel approach, avoiding bulk reagents. Recent studies have demonstrated the meta-sulfonylation of pyridines using nucleophilic sulfinates through an electrochemical dearomatization-rearomatization strategy, providing high regioselectivity under mild conditions. nih.govresearchgate.net

Table 2: Comparison of Traditional vs. Potential Green Sulfonation Approaches

| Feature | Traditional Method (Oleum) | Green Chemistry Approaches |

|---|---|---|

| Reagent | Fuming sulfuric acid (oleum) | Solid acid catalysts, NaHSO₃, SO₃, sulfinates |

| Solvent | Often neat (excess acid) | Ionic liquids, or solvent-free conditions |

| Energy | High-temperature heating | Microwave irradiation, room temperature electrolysis |

| By-products | Large amounts of acidic waste | Minimal waste, recyclable catalysts/solvents |

| Safety | Highly corrosive, hazardous | Milder reagents, reduced handling risks |

Mechanistic Investigations of this compound Formation Reactions

The formation of pyridine-sulfonic acids via direct sulfonation is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. The mechanism involves several key steps and is heavily influenced by the electronic properties of the pyridine ring.

Formation of the Electrophile: In fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is either present in excess or generated in equilibrium. SO₃ is a powerful electrophile due to the highly polarized S=O bonds.

Deactivation of the Pyridine Ring: Pyridine is an electron-deficient heteroaromatic compound because the electronegative nitrogen atom withdraws electron density from the ring. Furthermore, under the highly acidic conditions of sulfonation, the lone pair of electrons on the nitrogen atom is protonated, forming the pyridinium (B92312) ion. This positive charge further deactivates the ring, making it highly resistant to attack by electrophiles. This is why harsh conditions, such as high temperatures (e.g., 230 °C), are necessary for the reaction to proceed. pearson.com

Electrophilic Attack and Formation of the Sigma Complex: The electrophile, SO₃, attacks the π-system of the pyridinium ion. The attack occurs preferentially at the 3-position (meta-position). This regioselectivity is because the resonance structures of the intermediate carbocation (the sigma complex or arenium ion) formed from attack at the 3-position avoid placing a positive charge on the carbon atom adjacent to the positively charged nitrogen. In contrast, attack at the 2- or 4-positions would lead to a highly unstable resonance contributor with adjacent positive charges, making these pathways energetically unfavorable. pearson.com

Deprotonation and Re-aromatization: A weak base in the mixture, such as the HSO₄⁻ ion, removes the proton from the carbon atom bearing the -SO₃ group. This restores the aromatic π-system and results in the formation of the pyridine-3-sulfonic acid product. pearson.com

While the prompt specifies this compound, direct electrophilic sulfonation of pyridine itself overwhelmingly yields the 3-isomer due to the mechanistic factors described above. The synthesis of the 2-isomer typically requires alternative, non-SₑAr strategies.

Advanced Spectroscopic and Analytical Characterization of Pyridine 2 Sulfonic Acid and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural arrangement of pyridine-2-sulfonic acid and its complexes.

The sulfonic acid group (-SO₃H) has several characteristic vibrational modes that are readily identifiable in the FTIR spectrum. The positions of these bands can shift upon deprotonation or coordination to a metal center. While detailed spectral analysis for the 2-isomer is limited in publicly available literature, data from the related pyridine-3-sulfonic acid provides valuable comparative insights into the expected frequency ranges. asianpubs.orgresearchgate.net

The key vibrations associated with the sulfonic acid group include:

S=O Stretching: Sulfonic acids typically exhibit strong absorption bands corresponding to symmetric and asymmetric stretching of the S=O bonds. For pyridine-3-sulfonic acid, the symmetric SO₂ stretching vibration is observed around 1186 cm⁻¹, while the asymmetric stretch occurs at higher frequencies. asianpubs.org In metal complexes, these frequencies can shift. For instance, coordination of the sulfonate oxygen atoms to a copper(II) ion can cause a blueshift (increase in wavenumber) of the S=O antisymmetrical stretching vibration. researchgate.net

S-O Stretching: The stretching vibration of the single S-O bond within the S-O-H group is also a characteristic feature. In pyridine-3-sulfonic acid, the ν(S-O) mode is observed as a strong band around 1035 cm⁻¹. asianpubs.org

SO₂ Deformation Modes: The sulfonic acid group also undergoes various deformation (bending) vibrations, including scissoring, wagging, twisting, and rocking modes. asianpubs.orgresearchgate.net The SO₂ scissoring vibration is expected in the range of 565 ± 45 cm⁻¹, while a wagging mode may appear separately at a slightly lower frequency. asianpubs.orgresearchgate.net

Table 1: Typical FTIR Vibrational Frequencies for the Sulfonic Acid Group in Pyridine-3-sulfonic Acid This data is based on the pyridine-3-sulfonic acid isomer and serves as a reference for the expected vibrational modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Asymmetric SO₂ Stretch | ~1200 ± 35 | Strong | asianpubs.org |

| Symmetric SO₂ Stretch | 1186 | Strong | asianpubs.org |

| S-O(H) Stretch | 1035 | Strong | asianpubs.org |

| SO₂ Scissoring | 633, 608 | Weak to Moderate | asianpubs.org |

| SO₂ Wagging | 552 | Weak to Moderate | asianpubs.org |

The pyridine (B92270) ring itself gives rise to a series of characteristic absorption bands in the FTIR spectrum. The formation of complexes or salts can lead to noticeable shifts in these bands. pw.edu.pl

Key pyridine ring vibrations include:

C-H Stretching: The stretching vibrations of the aromatic C-H bonds in the pyridine ring are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net

Ring Stretching: The stretching and contraction of the C-C and C-N bonds within the aromatic ring occur in the 1300-1650 cm⁻¹ region. researchgate.netpw.edu.pl For pyridine derivatives, multiple bands are often observed in this range. For example, in pyridine-3-sulfonic acid, bands around 1628, 1617, 1551, and 1470 cm⁻¹ are assigned to these ring stretching vibrations. asianpubs.org The formation of quaternary pyridinium (B92312) salts is known to cause changes in this spectral region, reflecting alterations in the ring's aromaticity. pw.edu.pl

Ring Breathing: A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the entire pyridine ring, is also observed. For pyridine derivatives, this mode is often found near 1000 cm⁻¹. In pyridine-3-sulfonic acid, this band appears around 1022 cm⁻¹ in the IR spectrum. asianpubs.orgresearchgate.net

Table 2: Characteristic FTIR Frequencies for the Pyridine Ring This data is based on pyridine and its derivatives (e.g., pyridine-3-sulfonic acid) and provides expected ranges.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| Ring Stretching (C=C, C=N) | 1300 - 1650 | researchgate.netpw.edu.pl |

| Ring Breathing | ~1000 - 1022 | asianpubs.orgresearchgate.net |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For pyridine-3-sulfonic acid, the FT-Raman spectrum shows ring stretching vibrations at 1629 and 1618 cm⁻¹ and a prominent ring breathing mode at 1020 cm⁻¹. asianpubs.org The symmetric SO₂ stretch is observed around 1186 cm⁻¹, consistent with FTIR data. asianpubs.org

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically increases the Raman signal for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. edinst.com The SERS effect was first discovered through experiments with pyridine, making it a model compound for such studies. edinst.comsemi.ac.cnethz.ch

SERS is invaluable for studying the adsorption behavior of this compound on surfaces. By analyzing the enhanced Raman bands, information about the molecule's orientation and its interaction with the surface can be deduced. nih.gov For instance, in the SERS spectrum of pyridine-3-sulfonic acid recorded in a silver colloid, the enhancement of bands related to C-H and S-O vibrations suggests a likely perpendicular orientation of the molecule on the silver surface. nih.gov The spectrum of adsorbed pyridine often shows a strong band around 1025 cm⁻¹, which is attributed to pyridine coordinated to the metal surface through its nitrogen atom. ethz.chresearchgate.net The intensity and frequency of these bands can also vary with factors like electrode potential, providing insights into the structure of the electrical double layer at the electrode-solution interface. semi.ac.cnethz.ch

Raman Spectroscopy (FT-Raman, SERS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules in solution. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR).

The ¹H NMR spectrum of this compound provides information on the chemical shifts and coupling patterns of the four protons on the pyridine ring. The electron-withdrawing nature of the sulfonic acid group significantly influences the electronic environment of these protons, causing them to resonate at specific frequencies. Analysis of the chemical shifts (δ) and spin-spin coupling constants (J) allows for the unambiguous assignment of each proton in the structure. Public databases provide reference ¹H NMR spectra for this compound. chemicalbook.comnih.gov

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen atoms. The pyridine ring contains four aromatic protons, and their chemical shifts are significantly influenced by the strong electron-withdrawing nature of the adjacent sulfonic acid group (-SO₃H). This substituent deshields the protons, causing their resonance signals to appear at a lower field (higher ppm values) compared to those of unsubstituted pyridine.

The proton attached to the carbon adjacent to the nitrogen and opposite the sulfonic acid group (H-6) is typically the most deshielded and appears furthest downfield. The remaining protons (H-3, H-4, and H-5) exhibit complex splitting patterns due to spin-spin coupling. The analysis of these coupling constants (J-values) allows for the unambiguous assignment of each signal. The introduction of the sulfonic acid group alters the π-electron distribution in the ring, which can be analyzed through detailed NMR studies. rsc.org

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 8.1 - 8.3 | Doublet of doublets (dd) | J₃,₄ ≈ 7-8 Hz, J₃,₅ ≈ 1-2 Hz |

| H-4 | 7.9 - 8.1 | Triplet of doublets (td) | J₄,₃ ≈ 7-8 Hz, J₄,₅ ≈ 7-8 Hz, J₄,₆ ≈ 1-2 Hz |

| H-5 | 7.5 - 7.7 | Triplet of doublets (td) | J₅,₄ ≈ 7-8 Hz, J₅,₆ ≈ 5-6 Hz |

| H-6 | 8.6 - 8.8 | Doublet of doublets (dd) | J₆,₅ ≈ 5-6 Hz, J₆,₄ ≈ 1-2 Hz |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing insight into the carbon framework of this compound. The molecule is expected to show five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring.

Similar to the proton spectrum, the chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing effects of the sulfonic acid group. The carbon atom directly bonded to the sulfonic acid group (C-2) is significantly deshielded and typically appears at the lowest field. The other carbon signals are assigned based on established substituent effects in pyridine derivatives and advanced 2D-NMR experiments like HMQC and HMBC, which correlate carbon atoms with their attached protons.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 122 - 125 |

| C-4 | 138 - 142 |

| C-5 | 128 - 132 |

| C-6 | 148 - 152 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₅H₅NO₃S, corresponding to a molecular weight of approximately 159.16 g/mol . guidechem.com High-resolution mass spectrometry can confirm the elemental composition by providing a precise monoisotopic mass of 158.999014 Da. nih.gov

Under typical ionization conditions, such as electrospray ionization (ESI), the molecule can be observed as the protonated molecular ion [M+H]⁺ at m/z 160 or the deprotonated molecular ion [M-H]⁻ at m/z 158. Collision-induced dissociation (CID) of the molecular ion reveals characteristic fragmentation pathways for aromatic sulfonic acids. A common and diagnostic fragmentation is the loss of a sulfur dioxide (SO₂) or sulfur trioxide (SO₃) molecule. The loss of SO₂ (64 Da) is a known rearrangement pathway for some aromatic sulfonamides and related compounds. nih.gov Desulfonation is also a frequently observed fragmentation process for alkylbenzenesulfonic acids. researchgate.net

| Ion | m/z (Theoretical) | Description |

|---|---|---|

| [C₅H₅NO₃S+H]⁺ | 160.0 | Protonated Molecular Ion |

| [C₅H₅NO₃S-H]⁻ | 158.0 | Deprotonated Molecular Ion |

| [M+H-SO₂]⁺ | 96.0 | Loss of Sulfur Dioxide |

| [M+H-SO₃]⁺ | 80.0 | Loss of Sulfur Trioxide (forms pyridinium ion) |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of this compound and its complexes in the solid state. The crystal structure of this compound itself has been determined, providing precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group. This data is recorded in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 259642. nih.gov

Crystal Structure Analysis of this compound Metal Complexes

This compound readily acts as a ligand, coordinating with various metal ions to form crystalline metal complexes. Single-crystal XRD analysis of these complexes provides invaluable information on the resulting molecular structures. For instance, studies on zinc(II) and palladium(II) complexes with pyridine-containing ligands have demonstrated the formation of diverse structures, including discrete mononuclear units and dinuclear "paddle-wheel" architectures.

| Parameter | Example Value (for a Zn(II)-Pyridine Complex) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2347 |

| b (Å) | 10.5637 |

| c (Å) | 18.485 |

| β (°) | 113.323 |

| Volume (ų) | 1835.2 |

Data is illustrative, based on a known zinc(II) carboxylate complex containing pyridine. researchgate.net

Examination of Coordination Environment and Geometries

The pyridine-2-sulfonate (B372464) anion is a versatile ligand capable of multiple coordination modes. The primary coordination site is typically the pyridine nitrogen atom, which acts as a Lewis base. wikipedia.org Additionally, one or more oxygen atoms of the sulfonate group (-SO₃⁻) can participate in coordination, allowing the ligand to act as a monodentate, bidentate chelating, or bridging ligand.

This versatility leads to a variety of coordination environments and geometries around the metal center. Common geometries observed in transition metal pyridine complexes include four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral). wikipedia.org For example, in a mononuclear complex, the pyridine-2-sulfonate might coordinate in a bidentate N,O-chelating fashion. In polynuclear or polymeric structures, it can act as a bridging ligand, connecting two or more metal centers through its nitrogen and sulfonate oxygen atoms, leading to extended network structures. The specific geometry is dictated by the electronic preferences of the metal ion and steric factors.

Electrochemical Techniques for Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound. ossila.com These methods probe the electron transfer processes that the molecule can undergo. The pyridine ring, being an electron-deficient aromatic system, is susceptible to reduction.

A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current as the analyte is oxidized or reduced. ossila.com For this compound, a cathodic peak would be expected on the negative potential sweep, corresponding to the reduction of the pyridine ring. The potential at which this peak occurs provides information about the ease of reduction. The presence of the electron-withdrawing sulfonic acid group is expected to make the reduction of the pyridine ring occur at a less negative potential compared to unsubstituted pyridine.

By analyzing the shape of the voltammogram, the peak potentials, and the peak currents, one can determine formal reduction potentials, investigate the reversibility of the redox reaction, and study the kinetics of electron transfer. ossila.com

Cyclic Voltammetry and Anodic Stripping Voltammetry

Cyclic Voltammetry (CV) and Anodic Stripping Voltammetry (ASV) are powerful electroanalytical techniques utilized to investigate the redox properties of chemical species and to determine the concentration of trace metal ions. nih.gov CV provides qualitative information about electrochemical processes, while ASV is a highly sensitive quantitative method ideal for detecting metal ions at very low concentrations, often in the parts-per-billion (ppb) range. nih.govpalmsens.com The core principle of ASV involves two main steps: a cathodic electrodeposition to preconcentrate dissolved metal analytes onto the electrode surface, followed by an anodic stripping step where the deposited metals are re-oxidized and dissolved back into the solution. nih.govpalmsens.com The resulting peak current during the stripping phase is proportional to the concentration of the analyte in the sample. nih.gov

In the context of this compound (PySA), research has focused on its use as a modifying agent for electrodes to enhance their analytical performance in voltammetric applications. Specifically, PySA has been covalently bonded to the surface of glassy carbon electrodes (GCEs) to create highly effective sensors for the detection of heavy metal ions. nih.govresearchgate.net

A significant study involved the preparation of a monolayer-scale this compound modified glassy carbon electrode (PySA/GCE). nih.govresearchgate.net This was achieved through the electroreduction of PySA in a 0.5 M aqueous H₂SO₄ solution, which covalently attached the PySA to the GCE surface. nih.govresearchgate.net The performance of this modified electrode was evaluated for the simultaneous analysis of cadmium (Cd²⁺) and lead (Pb²⁺) using ASV, often in conjunction with an in-situ bismuth film method. nih.gov

The PySA/GCE demonstrated exceptional analytical capabilities, characterized by very low limits of detection (LOD) and high stability. nih.govresearchgate.net The sulfonic acid groups on the electrode surface likely play a crucial role in complexing with the metal ions, thereby facilitating their preconcentration during the deposition step. The research highlighted the ability of this modified electrode to achieve detection limits in the parts-per-trillion (ppt) range for both cadmium and lead ions. nih.gov Furthermore, the study addressed a common challenge in ASV analysis—interference from other metal ions. It was found that interferences from copper (Cu²⁺) and nickel (Ni²⁺) could be effectively suppressed by the addition of potassium ferrocyanide (K₄Fe(CN)₆) and gallium(III) (Ga(III)) to the detection solution. nih.gov The successful application of the PySA/GCE for analyzing real water samples underscores its practical utility and reliability for environmental monitoring. nih.govresearchgate.net

The detailed performance metrics from this research are summarized in the table below.

Table 1. Performance of this compound-Modified Glassy Carbon Electrode (PySA/GCE) in Anodic Stripping Voltammetry

| Analyte | Limit of Detection (LOD) | Methodological Notes | Reference |

|---|---|---|---|

| Cadmium (Cd²⁺) | 4 ppt | In-situ bismuth film method used. | nih.gov |

Coordination Chemistry of Pyridine 2 Sulfonic Acid with Metal Ions

Ligand Properties of Pyridine-2-sulfonic Acid

The coordination capabilities of this compound are dictated by the interplay between the acidity of its sulfonic acid group and the chelation involving the pyridine (B92270) nitrogen and sulfonate oxygen atoms.

Acidity of the Sulfonic Acid Group and its Influence on Coordination

The sulfonic acid group in this compound is strongly acidic, readily deprotonating to form the sulfonate anion. This deprotonation is a crucial step in its coordination to metal ions, as the resulting negative charge on the sulfonate group enhances its ability to act as a ligand. The acidity of the sulfonic acid group, therefore, plays a pivotal role in the formation and stability of the resulting metal complexes. The position of substituents on the pyridyl ring can influence the acidity and, consequently, the coordination mode, determining whether coordination polymers or hydrogen-bonded supramolecules are formed.

Role of Pyridine Nitrogen and Sulfonate Oxygen in Chelation

This compound typically acts as a bidentate or tridentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one or more oxygen atoms of the sulfonate group. This chelation results in the formation of stable five- or six-membered rings, which is a thermodynamically favorable arrangement. In some complexes, the pyridine-2-sulfonate (B372464) ligand exhibits an N,O-chelating mode, while in others, it can act as a bridging ligand, connecting multiple metal centers through its sulfonate group. This versatility in coordination modes contributes to the structural diversity of the metal complexes formed with this ligand.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives often involves the reaction of the ligand with a metal salt in an appropriate solvent, sometimes under hydrothermal conditions. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, to elucidate their structures.

Formation of Coordination Polymers with this compound.researchgate.net

Derivatives of this compound have been shown to form one-dimensional coordination polymers. For instance, the reaction of 3-methylthis compound with copper(II) and 4-methylthis compound with zinc(II) in water leads to the formation of infinite one-dimensional chains. researchgate.net In these polymers, the pyridine-sulfonate ligands act as tridentate linkers, with N,O-chelation to one metal center and bridging to another via a sulfonate oxygen atom. The geometry around the metal centers in these coordination polymers is typically octahedral or distorted octahedral. researchgate.net

Table 1: Examples of 1D Coordination Polymers with this compound Derivatives

| Compound | Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Cu(3-mpSO3)2]n | Cu(II) | 3-methylpyridine-2-sulfonate | Distorted Octahedral | researchgate.net |

| [Zn(4-mpSO3)2]n | Zn(II) | 4-methylpyridine-2-sulfonate | Distorted Octahedral | researchgate.net |

Synthesis of Iridium(III) Complexes Containing this compound Ligands

Synthesis of Zinc(II) Complexes with this compound Derivatives.researchgate.net

Zinc(II) complexes with derivatives of this compound have been synthesized and structurally characterized. These complexes often form as two-dimensional hydrogen-bonded supramolecules. For example, the reaction of zinc(II) with 3-methylpyridine-2-sulfonate, 5-methylpyridine-2-sulfonate, or pyridine-2-sulfonate itself can yield discrete complexes of the stoichiometry [ZnL2(H2O)2], where L is the respective pyridine-sulfonate ligand. researchgate.net In these complexes, the ligand is N,O-chelating, and the uncoordinated oxygen atoms of the sulfonate group participate in intermolecular hydrogen bonding, leading to the formation of extended networks. The zinc centers in these compounds typically exhibit a distorted octahedral geometry. researchgate.net

Table 2: Examples of Zinc(II) Complexes with this compound and its Derivatives

| Compound | Ligand | Coordination Geometry | Supramolecular Structure | Reference |

|---|---|---|---|---|

| [Zn(3-mpSO3)2(H2O)2] | 3-methylpyridine-2-sulfonate | Distorted Octahedral | 2D Hydrogen-bonded network | researchgate.net |

| [Zn(5-mpSO3)2(H2O)2] | 5-methylpyridine-2-sulfonate | Distorted Octahedral | 2D Hydrogen-bonded network | researchgate.net |

| [Zn(PySO3)2(H2O)2] | pyridine-2-sulfonate | Distorted Octahedral | 2D Hydrogen-bonded network | researchgate.net |

Diverse Coordination Modes of the Sulfonate Group

The sulfonate group (–SO₃⁻) of this compound is a flexible coordinating moiety, capable of adopting several binding modes in metal complexes. This versatility allows for the formation of a rich variety of molecular and supramolecular structures. The primary coordination modes observed for the sulfonate group include monodentate, bidentate, and bridging fashions.

In the monodentate mode, only one of the sulfonate oxygen atoms binds to the metal center. This is a common coordination mode, particularly when other strong donor atoms are present in the ligand or when the metal ion has a preference for a lower coordination number.

The bidentate coordination can occur in two ways: chelating or non-chelating. In the chelating mode, two oxygen atoms from the same sulfonate group bind to a single metal ion, forming a four-membered chelate ring. The non-chelating bidentate mode is less common.

Perhaps the most significant coordination mode of the sulfonate group in the context of materials science is its ability to act as a bridging ligand . In this capacity, the sulfonate group can link two or more metal centers, leading to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The bridging can occur through two or even all three of the sulfonate oxygen atoms, leading to various structural motifs. For instance, in some cobalt(II)-pyridine-sulfate compounds, which can be considered structural analogs, the sulfate (B86663) group, and by extension the sulfonate group, acts as a bridging ligand to form infinite polymeric chains. nih.gov

| Complex | Metal Ion | Coordination Mode of Sulfonate/Sulfate | Structural Features | Reference |

|---|---|---|---|---|

| [Co(SO₄)(C₅H₅N)₄]n | Co(II) | Bridging μ-sulfato-κ²O:O' | Infinite polymeric chains with octahedral Co(II) centers. | nih.gov |

| [Co₂(SO₄)₂(C₅H₅N)₆]n | Co(II) | Bridging μ-sulfato-κ³O:O',O'' and chelating | Polymeric chains with two distinct octahedral Co(II) environments. | nih.gov |

| [Cu(pyridine-2,6-dicarboxylato)(2,6-dimethanolpyridine)] | Cu(II) | (carboxylate analog) | Distorted octahedral geometry with terdentate ligands. | researchgate.net |

Influence of Substituents on Coordination Behavior

The coordination behavior of this compound can be systematically tuned by introducing substituents onto the pyridine ring. These substituents can exert both electronic and steric effects, which in turn influence the ligand's donor properties and the resulting complex's stability, geometry, and reactivity.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density on the pyridine nitrogen atom. This enhanced basicity strengthens the metal-nitrogen bond, generally leading to shorter bond lengths and more stable complexes. For instance, in a series of NNN pincer-type ligands, it was observed that electron-donating groups on the pyridine ring lead to shorter copper-nitrogen bond lengths. nih.gov

Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) decrease the electron density on the pyridine nitrogen, weakening its donor capability. This typically results in longer and weaker metal-nitrogen bonds. nih.gov Studies on Pd(II) complexes with substituted pyridines have shown significant changes in the physicochemical properties of the coordination compounds based on the electron-donating or -withdrawing nature of the substituents. acs.org In some cases, the presence of a bulky electron-withdrawing group like sulfonamide can lead to only a slight increase in metal-nitrogen bond distances due to a combination of sigma and pi bonding effects. nih.gov

Steric Effects: Bulky substituents near the coordination sites (i.e., in the positions ortho to the nitrogen and sulfonate groups) can sterically hinder the approach of the metal ion, influencing the coordination geometry and potentially preventing the formation of certain structures. This steric hindrance can be exploited to control the dimensionality of coordination polymers or to create specific catalytic pockets.

The interplay of these electronic and steric factors allows for the fine-tuning of the ligand's properties to achieve desired characteristics in the final metal complex, which is a key principle in the rational design of functional coordination compounds.

| Ligand Type | Substituent | Effect on M-N Bond | Observed Physicochemical Change | Reference |

|---|---|---|---|---|

| NNN Pincer Ligand | -OH (EDG) | Shorter | Increased electron density at the metal center. | nih.gov |

| NNN Pincer Ligand | -Cl (EWG) | Longer | Decreased electron density at the metal center. | nih.gov |

| NNN Pincer Ligand | -NO₂ (EWG) | Longer | Altered redox properties of the complex. | nih.gov |

| Substituted Pyridine | Various EDGs and EWGs | Modulated | Significant changes in NMR spectra and catalytic activity. | acs.org |

Applications of this compound Complexes in Materials Science

The versatility of this compound and its derivatives as ligands has led to the development of metal complexes with a range of applications in materials science. The ability to form robust and functional structures makes these complexes suitable for use in catalysis, as luminescent materials, and in the construction of porous materials.

Catalysis: Metal complexes of this compound and related ligands are explored as catalysts in various organic transformations. guidechem.com The tunability of the ligand's electronic and steric properties allows for the optimization of catalytic activity and selectivity. For example, transition metal pyridine complexes are widely used as synthetic precursors in organometallic chemistry, which is fundamental to many catalytic processes. wikipedia.org

Luminescent Materials: Lanthanide complexes are well-known for their unique luminescent properties, and pyridine-based ligands are often employed to sensitize the emission of lanthanide ions. While specific examples with this compound are less common, related pyridine-dicarboxylate ligands have been successfully used to create luminescent lanthanide complexes. The sulfonate group can be a component in creating a suitable coordination environment to enhance the luminescence quantum yield and stability of such materials, which have potential applications in lighting, displays, and sensors.

Metal-Organic Frameworks (MOFs): The bridging capability of the sulfonate group makes this compound an excellent candidate for the construction of MOFs. These materials are characterized by their high porosity and tunable properties, making them suitable for gas storage, separation, and catalysis. The incorporation of sulfonic acid groups into the pores of MOFs can lead to materials with high proton conductivity, which is relevant for applications in fuel cells and other electrochemical devices.

Bioactive Materials: Some metal complexes of this compound have shown interesting biological activities. For instance, a silver complex of pyridine-2-sulfonate has been synthesized and shown to exhibit antimicrobial and anticancer properties. Such compounds could be incorporated into polymers or coated onto surfaces to create bioactive materials for medical devices or other applications where antimicrobial properties are desired.

Catalytic Applications of Pyridine 2 Sulfonic Acid and Its Derivatives

Pyridine-2-sulfonic Acid as a Reagent and Catalyst in Organic Synthesis

This compound is a versatile compound utilized in organic synthesis as both a reagent and a catalyst. nih.govcymitquimica.com As a reagent, it serves as a key building block for the synthesis of various pyridine (B92270) derivatives and other nitrogen-containing heterocyclic compounds. srce.hr Its utility extends to its application as a catalyst in a variety of organic reactions, leveraging its inherent acidic properties. cymitquimica.comunive.it The compound exists as a white crystalline solid and is soluble in water and other polar solvents, which can be advantageous in certain reaction setups. srce.hr Its acidic nature makes it effective in catalyzing reactions such as oxidations, nitrations, and sulfidations. nih.gov

Acid-Catalyzed Organic Reactions Facilitated by this compound

The Brønsted acidity of this compound is central to its catalytic function. This acidity is particularly well-exploited in the form of sulfonic acid-functionalized ionic liquids (SFILs) with pyridinium (B92312) cations. researcher.life These ionic liquids have been investigated as effective and reusable acid catalysts in numerous organic reactions. ionike.com Their catalytic activity often shows a direct correlation with their acidity, which can be tuned by altering the constituent anions. researcher.life Research has demonstrated the applicability of such pyridinium-based ionic liquids in facilitating esterification, Beckmann rearrangement, carbonylation, and the dehydration of alcohols to ethers.

Esterification Reactions

Esterification, particularly the Fischer-Speier method, is a quintessential acid-catalyzed reaction involving the condensation of a carboxylic acid and an alcohol. ijcea.org The reaction is reversible, and an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and accelerating the rate of reaction. ijcea.org

Ionic liquids derived from pyridine and sulfonic acids have been shown to be effective catalysts for esterification. researchgate.net For instance, the esterification of glycerol (B35011) with acetic acid to produce valuable fuel additives like mono-, di-, and triacetin (B1683017) is a widely studied reaction catalyzed by various Brønsted acids. srce.hrnih.govresearchgate.net The performance of pyridinium-based ionic liquids in such reactions underscores the catalytic potential of the pyridine-sulfonic acid moiety. While specific performance data for this compound is not extensively detailed in peer-reviewed literature, the activity of closely related pyridinium hydrogen sulfate (B86663) provides a strong indication of its capability.

Below is a table summarizing the catalytic performance of a representative pyridinium-based Brønsted acidic ionic liquid in the esterification of acetic acid.

| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Ester Yield (%) |

|---|---|---|---|---|---|

| Acetic Acid | n-Butanol | Pyridinium Hydrogen Sulfate | 1:2 | 120 | 89 |

Beckman Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an N-substituted amide. wikipedia.orgucla.edu The mechanism involves the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). ucla.edu This is followed by a concerted migration of the alkyl or aryl group positioned anti to the hydroxyl group, leading to the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to yield the amide. researchgate.net For cyclic oximes, the rearrangement results in the formation of a lactam. wikipedia.org

The industrial synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime is a prominent example of the Beckmann rearrangement and is traditionally catalyzed by strong acids like sulfuric acid. wikipedia.orgjocpr.com The reaction's dependence on a strong acid catalyst makes this compound and its derivatives suitable candidates for this transformation. Studies on the Beckmann rearrangement of cyclohexanone oxime derivatives on various acidic catalysts confirm the viability of Brønsted acids in facilitating this reaction. researchgate.net

The following table presents typical results for the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime.

| Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexanone Oxime | Trifluoroacetic Acid | Acetonitrile | 85 | ε-Caprolactam | High |

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule. While certain ionic liquids derived from pyridine sulfonic acid are claimed in patent literature to be suitable catalysts for carbonylation, detailed research findings and specific examples of this compound acting as a catalyst for this class of reactions are not extensively available in the peer-reviewed literature. Therefore, a comprehensive discussion and data table for this application cannot be provided at this time.

Alcohol Dehydration to Ethers

The acid-catalyzed dehydration of primary alcohols is a standard method for the synthesis of symmetrical ethers. researchgate.netucla.edu The reaction mechanism involves the protonation of an alcohol's hydroxyl group by the acid catalyst to form an alkyloxonium ion, which possesses a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether after deprotonation. ucla.edu

This reaction is highly temperature-dependent; at lower temperatures (e.g., ~130-140°C for ethanol), ether formation is favored, while at higher temperatures (e.g., >150°C), elimination to form an alkene becomes the dominant pathway. ucla.edudjes.info The dehydration of ethanol (B145695) to produce diethyl ether is a well-documented example, often catalyzed by solid acids such as zeolites or sulfonic acid resins. nih.govdss.go.th The Brønsted acidity of this compound makes it a suitable catalyst for this transformation, provided the reaction conditions are carefully controlled.

The table below shows representative data for the dehydration of ethanol over an acidic catalyst.

| Alcohol | Catalyst | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| Ethanol | H-beta Zeolite | 250 | Diethyl Ether | ~47 |

Friedel-Crafts Reactions

This compound and its derivatives, particularly in the form of ionic liquids, have been identified as effective catalysts for Friedel-Crafts reactions. These reactions are fundamental in organic chemistry for attaching substituents to aromatic rings. The acidic nature of pyridinium-based ionic liquids allows them to function as catalysts, often replacing traditional, more environmentally harmful Lewis or Brønsted acids. google.comresearchgate.netrsc.orgnih.gov

For instance, pyridinium-based ionic liquids have been successfully employed in the Friedel-Crafts acylation of aromatic compounds. researchgate.net Studies have investigated the effects of various factors, including reactant composition, catalyst-ionic liquid composition, catalyst dosage, and reaction temperature, demonstrating that these reactions can proceed under relatively mild conditions with excellent conversions. researchgate.net The use of these ionic liquids facilitates a simpler product isolation procedure and allows for the catalyst to be recycled and reused, aligning with the principles of green chemistry. researchgate.net Pyridinesulfonic acid ionic liquids are noted to act as both a solvent and a catalyst, which can improve the conversion rate and selectivity of the reaction. google.com

Research has shown that sulfonic acid-functionalized pyridinium ionic liquids can catalyze the Friedel-Crafts tert-butylation of hydroquinone, showcasing their utility in alkylation reactions as well. mdpi.com The catalytic activity in these systems is attributed to the Brønsted acidity provided by the sulfonic acid group attached to the pyridine ring structure. google.comionike.com

Hydroformylation

Hydroformylation, or oxo-synthesis, is a critical industrial process that converts alkenes into aldehydes, with significant applications in the production of valuable chemicals. researchgate.net While traditionally dominated by homogeneous catalysts based on rhodium and cobalt, research has explored alternative catalytic systems. researchgate.net Pyridinesulfonic acid ionic liquids have been cited as potential catalysts for hydroformylation reactions. google.com Their application in this area stems from their acidic properties and their ability to serve as a reaction medium. google.com The use of an ionic liquid medium can enhance reaction rates and selectivity, while also simplifying the separation of the catalyst from the products, a common challenge in homogeneous catalysis. google.comresearchgate.netredalyc.org The bifunctional nature of these ionic liquids, acting as both solvent and catalyst, is advantageous for improving reaction efficiency. google.com

Pyridinesulfonic Acid Ionic Liquids as Catalysts

Ionic liquids (ILs) derived from pyridinesulfonic acid are a versatile class of catalysts, primarily due to their tunable acidity and unique physical properties. ionike.comresearchgate.net These compounds are essentially salts that are liquid at or near room temperature, composed of a pyridinium cation functionalized with a sulfonic acid group and a corresponding anion. researchgate.netnih.gov The presence of the -SO3H group imparts Brønsted acidity, making them effective catalysts for a wide range of acid-catalyzed organic reactions. google.comresearchgate.netnih.gov

Pyridinesulfonic acid ILs have been successfully applied as catalysts in various transformations, including:

Esterification google.com

Beckmann rearrangement google.com

Alcohol dehydration google.com

Alkylation reactions google.com

Multi-component reactions for synthesizing complex heterocyclic molecules. mdpi.comscielo.brresearchgate.net

A novel ionic liquid, sulfonic acid pyridinium hydrogen sulfate ([Pyridine-SO3H]HSO4), was synthesized and characterized for its catalytic prowess. It proved to be an efficient, homogeneous, and recyclable catalyst for the one-pot synthesis of highly functionalized tetrahydropyridines. researchgate.netdntb.gov.ua

Green Solvent Properties of Pyridine Sulfonate Ionic Liquids

Pyridinium-based ionic liquids are often referred to as "designer solvents" and are considered green alternatives to conventional volatile organic compounds (VOCs). nih.govutm.my Their favorable environmental profile is due to a unique combination of physicochemical properties. nih.govresearchgate.netmdpi.com

Key green properties of these ionic liquids include:

Low Volatility: They have very low or negligible vapor pressure, which significantly reduces air pollution and solvent loss through evaporation. ionike.comnih.govmdpi.com

High Thermal Stability: Pyridine sulfonate ionic liquids are often stable at high temperatures (up to 300 °C), allowing for a wider range of reaction conditions and increased reaction rates. google.comnih.gov

Tunable Properties: Their physical and chemical properties, such as polarity, viscosity, and acidity, can be fine-tuned by modifying the structure of the cation or anion. researchgate.netresearchgate.net This allows for the design of task-specific ionic liquids for particular applications. utm.my

High Polarity and Dissolving Power: They can dissolve a wide array of organic, inorganic, and organometallic compounds. google.comnih.gov

Non-flammability: Their non-volatile nature generally renders them non-flammable, enhancing operational safety. nih.gov

These characteristics make pyridinesulfonic acid ionic liquids attractive media for chemical reactions, separations, and extractions, contributing to the development of more sustainable chemical processes. researchgate.netscielo.brijnrd.org

Reusability and Efficiency of Ionic Liquid Catalysts

A significant advantage of using pyridinesulfonic acid ionic liquids as catalysts is their high efficiency and reusability, which are crucial for developing sustainable and economical chemical processes. google.comscielo.brscielo.br Their low volatility and immiscibility with many organic solvents allow for straightforward separation from the reaction mixture, typically through simple decantation or extraction. google.comresearchgate.net

Numerous studies have demonstrated the effective recycling of these catalysts. For instance, in the synthesis of tetrahydropyridines using sulfonic acid pyridinium hydrogen sulfate, the catalyst was reused up to five times without a noticeable decrease in its catalytic activity. researchgate.net Similarly, in the Biginelli reaction for synthesizing pyrimido[4,5-d]pyrimidine (B13093195) derivatives, a heterogeneous Brønsted acidic ionic liquid catalyst was recovered and reused for up to five cycles with no significant loss in efficiency. scielo.br Other studies on multi-component reactions also report successful catalyst recycling for three or more cycles without a significant drop in product yield. scielo.br

The efficiency of these catalysts is highlighted by the mild reaction conditions, short reaction times, and high product yields often achieved. researchgate.net The combination of high catalytic performance and excellent reusability positions pyridinesulfonic acid ionic liquids as highly promising catalysts for industrial applications. google.com

| Catalyst System | Reaction Type | Number of Reuses | Outcome | Reference |

| [Pyridine-SO3H]HSO4 | Tetrahydropyridine Synthesis | 5 | No significant loss of activity | researchgate.net |

| Heterogeneous BAIL | Biginelli Reaction | 5 | No significant loss in efficiency | scielo.br |

| Dicationic IL (24) | Diethyl Acetylenedicarboxylate Addition | 3 | No significant loss of activity | scielo.br |

| Pyridinesulfonate IL | General Acid Catalysis | Multiple | Can be reused after extraction | google.com |

This compound in Oxidation, Nitration, and Sulfidation Reactions

This compound can be utilized as a catalyst in several types of organic reactions, including oxidation, nitration, and sulfidation. Its catalytic role in these transformations is generally linked to its acidic nature or its ability to act as a ligand or reagent. guidechem.comcymitquimica.com

Oxidation: While specific examples of this compound as a primary oxidation catalyst are not extensively detailed, pyridine derivatives in general are used in oxidation reactions. For example, the sulfur trioxide-pyridine complex (SO3-Py) is a well-known mild oxidizing agent and is also used for sulfation reactions. nih.gov

Nitration: The nitration of pyridine itself is challenging due to the deactivating effect of the nitrogen atom on the aromatic ring. quora.com However, the nitration of pyridine derivatives, such as pyridine-2,6-diamines, is an important industrial process. It has been discovered that conducting this reaction in an anhydrous medium, such as a mixture of nitric acid and fuming sulfuric acid (oleum), significantly increases the yield from around 50% to over 90%. google.com While this compound is not the catalyst, this demonstrates the importance of sulfonic acid chemistry (in the form of sulfuric acid/oleum) in the nitration of pyridine-based compounds. google.commasterorganicchemistry.com

Sulfidation/Sulfonation: this compound is itself a product of the sulfonation of pyridine. The reverse reaction, desulfonation, can also occur under certain conditions. masterorganicchemistry.com In sulfation reactions, which involve the addition of a sulfo group to an alcohol or phenol, catalysts are often employed. Pyridine is frequently used as a catalyst with sulfating agents like sulfamic acid to improve reaction outcomes. nih.gov The SO3-pyridine complex is a key reagent for the sulfation of various scaffolds, particularly carbohydrates. nih.gov

Catalytic Activity of this compound Derivatives in Multi-component Reactions

Derivatives of this compound, especially those structured as Brønsted acidic ionic liquids (BAILs) or supported on solid materials, are highly effective catalysts for multi-component reactions (MCRs). scielo.brscielo.br MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants, which enhances efficiency and reduces waste. scielo.brmdpi.com

The acidic nature of these catalysts is key to their function, as they activate carbonyl groups and facilitate key bond-forming steps in the reaction sequence. mdpi.comscielo.br A wide variety of heterocyclic compounds have been synthesized using these catalysts.

Examples of MCRs catalyzed by pyridinesulfonic acid derivatives include:

Synthesis of Spiro-indoline-pyranopyrimidines and -pyrazines: A sulfonated poly-4-vinyl pyridinium ionic liquid was used as an efficient, recoverable catalyst for the three-component synthesis of various spirooxindole derivatives under ultrasonic irradiation. mdpi.com The catalyst demonstrated high yields and could be easily separated from the product. mdpi.com

Synthesis of Dihydropyrimidinones (Biginelli Reaction): SO3H-functionalized pyridinium chlorides have been successfully used to catalyze the one-pot condensation of aldehydes, β-ketoesters, and urea (B33335) or thiourea. scielo.br

Synthesis of 4H-Pyran Derivatives: The synthesis of various pyran-annulated heterocyclic systems is often catalyzed by acidic ionic liquids. The general mechanism involves an acid-catalyzed Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. scielo.brnih.gov

Synthesis of Tetrahydropyridines: The ionic liquid [Pyridine-SO3H]HSO4 was shown to be a highly efficient and reusable catalyst for the three-component synthesis of functionalized tetrahydropyridines under solvent-free conditions. researchgate.net

The application of these catalysts in MCRs offers several advantages, including operational simplicity, mild reaction conditions, high product yields, and catalyst reusability, making them a cornerstone of green and sustainable synthesis. scielo.brscielo.brnih.gov

| Catalyst | Reaction | Reactants | Product | Reference |

| Sulfonated poly-4-vinyl pyridinium IL | Three-component reaction | Malononitrile, 1-alkylindoline-2,3-diones, pyrimidine/pyrazole derivative | Spiro-indoline-pyranopyrimidines/pyrazoles | mdpi.com |

| [Pyridine-SO3H]HSO4 | Three-component condensation | Aromatic aldehydes, ethyl acetoacetate, anilines | Tetrahydropyridines | researchgate.net |

| Sulfonic acid functionalized pyridinium chloride | Biginelli Reaction | Aromatic aldehydes, ethyl acetoacetate, urea/thiourea | Dihydropyrimidinones | scielo.br |

Biological and Medicinal Chemistry Research Involving Pyridine 2 Sulfonic Acid Derivatives

Potential Biological Activities of Pyridine-2-sulfonic Acid Derivatives

Anticancer Activity

Research into the anticancer properties of this compound derivatives has shown that metal complexes of these compounds can exhibit cytotoxic effects. One notable study focused on a silver(I) complex with pyridine-2-sulfonate (B372464), {[Ag(py-2-SO3)]}n (AgPS). This complex was synthesized and characterized, and its biological activities were compared with those of silver sulfadiazine (B1682646) (AgSD), a known antimicrobial agent.

The study revealed that the AgPS complex demonstrated significant anticancer activity. When tested against the human cancer cell line A549, the IC50 value for AgPS was found to be 29.4 ± 3.2 µM. This indicates a potent cytotoxic effect on these cancer cells. The proposed mechanism of action involves the interaction of the silver complex with cellular components, leading to cell death. Further investigations into the biological activities of this complex highlighted its potential as a therapeutic agent.

While the broader anticancer potential of various this compound derivatives remains an area for further exploration, the findings for the silver complex underscore the promise of this class of compounds in the development of new cancer therapies.

Table 1: Anticancer Activity of Silver Pyridine-2-sulfonate Complex

| Compound | Cell Line | IC50 (µM) |

| {[Ag(py-2-SO3)]}n (AgPS) | A549 | 29.4 ± 3.2 |

Insulinomimetic Activity of Zinc(II) Complexes with this compound Derivatives

Zinc(II) complexes incorporating this compound derivatives have been synthesized and evaluated for their ability to mimic the effects of insulin (B600854). oup.comoup.com In one study, a series of zinc(II) complexes with mono-methyl-substituted this compound were prepared to investigate the relationship between their structure and insulinomimetic activity. oup.com